molecular formula C16H14ClN3O4 B11568760 N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide

N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide

Cat. No.: B11568760
M. Wt: 347.75 g/mol
InChI Key: NWMBRNKLLJEXAU-GIJQJNRQSA-N
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Description

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a hydrazide functional group, a nitro group, and a chloro-substituted phenyl ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide typically involves the condensation of 4-chloro-3-nitrobenzaldehyde with 2-(2-methylphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling methods are also employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce various substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro-substituted phenyl ring can also participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide
  • N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide

Uniqueness

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H14ClN3O4

Molecular Weight

347.75 g/mol

IUPAC Name

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C16H14ClN3O4/c1-11-4-2-3-5-15(11)24-10-16(21)19-18-9-12-6-7-13(17)14(8-12)20(22)23/h2-9H,10H2,1H3,(H,19,21)/b18-9+

InChI Key

NWMBRNKLLJEXAU-GIJQJNRQSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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